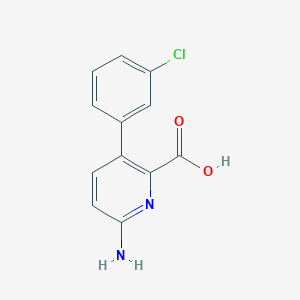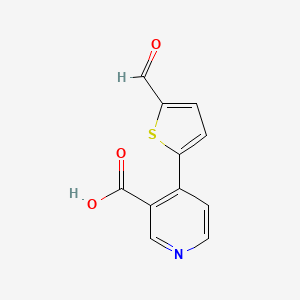
6-Amino-3-(3-chlorophenyl)picolinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-3-(3-chlorophenyl)picolinic acid, or 6-APA for short, is a naturally occurring organic compound that is used in a variety of scientific research applications. 6-APA is a derivative of pyridine, which is a heterocyclic aromatic compound that is found in a variety of plants, including tobacco and some species of mushrooms. It is also used in the synthesis of some drugs and other compounds, such as the antibiotic penicillin. 6-APA has been studied extensively for its biochemical and physiological effects and is known to have a wide range of beneficial applications.
Aplicaciones Científicas De Investigación
6-APA is commonly used in scientific research as a model compound for studying the effects of various drugs on the body. It has been used to study the effects of drugs on the nervous system, the cardiovascular system, and the immune system. In addition, 6-APA has been used to study the effects of drugs on the metabolism and the absorption of nutrients. It is also used to study the effects of drugs on the endocrine system and the reproductive system.
Mecanismo De Acción
6-APA is known to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are hormones that are involved in a variety of physiological processes. By inhibiting the activity of COX-2, 6-APA can affect the production of prostaglandins and thereby influence a variety of physiological processes.
Biochemical and Physiological Effects
6-APA has been found to have a number of biochemical and physiological effects. It has been found to reduce inflammation, reduce pain, and reduce the risk of certain types of cancer. It has also been found to reduce the risk of heart disease and stroke. In addition, 6-APA has been found to reduce the risk of type 2 diabetes and to improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The major advantage of using 6-APA in laboratory experiments is that it is relatively easy to synthesize and is relatively inexpensive. In addition, it is a relatively stable compound and can be stored for long periods of time without significant degradation. The major limitation of using 6-APA in laboratory experiments is that it is not very soluble in water, which can make it difficult to use in certain types of experiments.
Direcciones Futuras
In the future, 6-APA may be used to study the effects of drugs on the body more extensively. It may also be used to develop new drugs that target specific physiological processes. Additionally, 6-APA may be used to study the effects of drugs on the immune system, as well as the effects of drugs on the metabolism and the absorption of nutrients. Finally, 6-APA may be used to study the effects of drugs on the endocrine system and the reproductive system.
Métodos De Síntesis
6-APA can be synthesized from pyridine by a reaction with 3-chlorobenzoyl chloride in the presence of an acid catalyst. The reaction produces an intermediate product, 6-chloro-3-(3-chlorophenyl)picolinic acid, which can then be further reacted with ammonia to form 6-APA. The reaction is typically carried out in an aqueous solution and can be completed in a few hours.
Propiedades
IUPAC Name |
6-amino-3-(3-chlorophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c13-8-3-1-2-7(6-8)9-4-5-10(14)15-11(9)12(16)17/h1-6H,(H2,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTEAFKKARZQDGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(N=C(C=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














